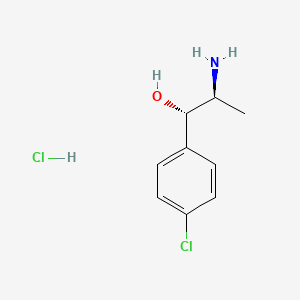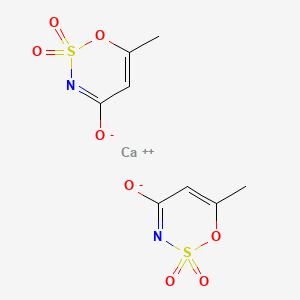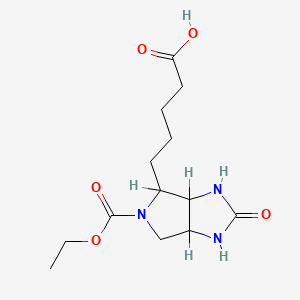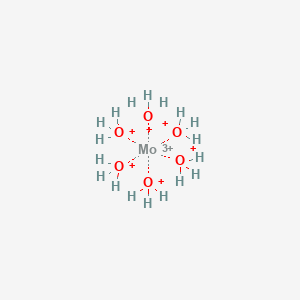
hexaaquamolybdenum(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaaquamolybdenum(3+) is a molybdenum coordination entity.
Scientific Research Applications
Hydrothermal Synthesis of MoO3 Nanoparticles Hexagonal and orthorhombic MoO3 nanoparticles are synthesized through hydrothermal methods. These nanoparticles demonstrate unique structural and optical properties, with applications in various fields such as material science and nanotechnology (Chithambararaj & Bose, 2011).
Electrochemical Properties in Energy Storage The electrochemical properties of hexagonal-MoO3, synthesized by chemical precipitation and hydrothermal treatment, show promise in lithium intercalation, potentially useful in energy storage technologies (Song et al., 2005).
Electroreduction of Hexavalent Molybdenum Studies on the electroreduction of hexavalent molybdenum in aqueous solutions highlight its application in electrochemical processes, particularly in environmental remediation and metal recovery (Hull, 1974).
Catalysis in Chemical Reactions Molybdenum hexacarbonyl (Mo(CO)6) is used as a catalyst in chemoselective reductions, underpinning its role in facilitating various chemical reactions (Volkov et al., 2014).
Kinetics of Complexing Reactions Research into the kinetics of complexing reactions involving hexa-aquomolybdenum(III) contributes to our understanding of reaction mechanisms in inorganic chemistry (Sasaki & Sykes, 1975).
Environmental Remediation Studies on the role of chromium in the environment and the use of molybdenum compounds in biological remediation techniques are significant for environmental science and pollution control (Zayed & Terry, 2003).
Photocatalysis and Energy Applications Hexagonal molybdenum carbide, a derivative of molybdenum compounds, demonstrates enhanced photocatalytic hydrogen production, indicating its utility in renewable energy technologies (Liu et al., 2020).
properties
Product Name |
hexaaquamolybdenum(III) |
|---|---|
Molecular Formula |
H18MoO6+9 |
Molecular Weight |
210.1 g/mol |
IUPAC Name |
hexaoxidanium;molybdenum(3+) |
InChI |
InChI=1S/Mo.6H2O/h;6*1H2/q+3;;;;;;/p+6 |
InChI Key |
SLMKFJLGFSWFJD-UHFFFAOYSA-T |
Canonical SMILES |
[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[OH3+].[Mo+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



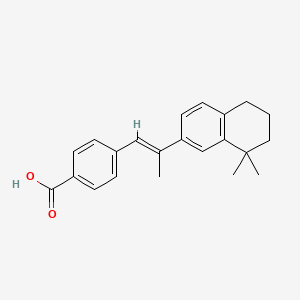

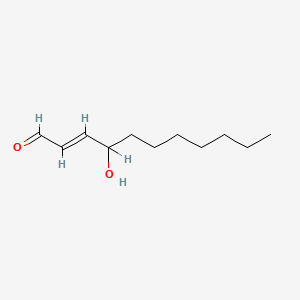


![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,3-triol](/img/structure/B1239965.png)


